molecular formula 6-O-α-D-Glucopyranosyl-D-sorbitol: C12H24O11; 1-O-α-D-Glucopyranosyl-D-mannitol dihydrate: C12H24O11.2H2O<br>C12H24O11 B1208957 异麦芽糖 CAS No. 20942-99-8

异麦芽糖

货号 B1208957
CAS 编号: 20942-99-8
分子量: 344.31 g/mol
InChI 键: SERLAGPUMNYUCK-DCUALPFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isomalt is a sugar substitute known for its sweetening properties, derived from sucrose. It is unique due to its noncariogenic nature, minimal impact on blood insulin levels, and lower caloric value compared to traditional sugar. The synthesis of Isomalt involves the hydrogenation of isomaltulose, a disaccharide that is itself derived from sucrose. This process yields a mixture primarily composed of two glucosylhexitols: glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol. Isomalt finds extensive applications in producing tooth-friendly confectionery, low-calorie foods, and products suitable for diabetic individuals, thanks to its sensory similarity to sucrose-based items (Ziesenitz, 1996).

Synthesis Analysis

Isomaltose, a component of Isomalt, can be enzymatically synthesized using α-D-glucosidase from Aspergillus niger in a regiospecific transglycosylation reaction. This synthesis yields isomaltose with a 59% molar yield, indicating an efficient conversion rate. Structural analysis through HPLC, HPAEC-PAD, mass spectrometry, and NMR confirms the product's identity, underscoring the precision of this enzymatic synthesis method (Vetere et al., 2000).

Molecular Structure Analysis

The molecular structure of Isomaltase, a key enzyme in Isomalt metabolism, has been elucidated through crystallography. Isomaltase comprises three domains, with a (β/α)8-barrel structure typical of glycoside hydrolase family 13. However, its domain C exhibits a rare folding pattern not commonly observed in this enzyme family. The active site of Isomaltase, particularly its interaction with isomaltose, reveals a unique pocket configuration that restricts the binding of longer oligosaccharides, thus preferring isomaltose and short-chain substrates (Yamamoto et al., 2010).

Chemical Reactions and Properties

Isomaltol, a Maillard reaction product, demonstrates significant complexation with metals like copper(II), zinc(II), and iron(III). This complexation leads to the formation of bis(isomaltolato)copper(II) with a square-planar geometry around the copper ion. The solid-state structure of this complex showcases extensive hydrogen bonding and π interactions, particularly between the furan moiety of the ligands and adjacent copper(II) centers, indicating the potential of isomaltol in forming intricate three-dimensional arrangements with metal ions (Heine et al., 2011).

Physical Properties Analysis

The thermal behavior of Isomalt, including its enthalpy of solution and glass transition, has been characterized using differential scanning calorimetry (DSC). The glass transition temperature (Tg) is a critical parameter for understanding Isomalt's technological properties, especially in food processing and pharmaceutical applications. This analysis provides insights into the material's stability and behavior under various temperature conditions, essential for its formulation and application in different products (Cammenga & Zielasko, 1996).

Chemical Properties Analysis

The complexation and structural studies on Isomaltol highlight its capability to interact with metals, forming stable complexes. These interactions are crucial for understanding Isomalt's stability and reactivity, especially in the presence of metal ions, which can influence its functional properties in food and pharmaceutical formulations. The detailed investigation into these metal-ligand interactions sheds light on the versatile chemical behavior of Isomalt-derived compounds (Heine et al., 2011).

科学研究应用

口腔健康:牙釉质脱矿和再矿化

异麦芽糖是一种非致龋甜味剂,常见于无糖糖果和口香糖中,已被研究其对牙釉质脱矿和再矿化的影响。一项涉及牛牙釉质病变的研究表明,异麦芽糖在短期治疗中可以增强再矿化,暗示在实际使用条件下对牙釉质脱矿和再矿化之间的平衡产生积极影响(Takatsuka, Exterkate, & M. Cate, 2008)

食品技术:零食开发

异麦芽糖已被用于烘焙零食的开发,比如由青苹果制成的零食,它作为一种非致龋的营养性甜味剂。研究发现,在烘烤过程中,异麦芽糖对苹果组织具有保护作用,保留了零食的品质特性以及添加的抗坏血酸(Tavera-Quiroz, Urriza, Pinotti, & Bertola, 2015)

代谢研究:与蔗糖的比较

一项比较异麦芽糖和蔗糖的研究发现,异麦芽糖的摄入不会引起血浆葡萄糖、胰岛素和乳酸水平的显著变化,不同于蔗糖。这表明异麦芽糖可能对碳水化合物氧化和血糖水平的影响较蔗糖更小(Thiebaud, Jacot, Schmitz, Spengler, & Felber, 1984)

药用应用:直接压缩和成型特性

异麦芽糖在药用应用中的潜力,特别是在直接压缩和成型特性方面,已经得到探讨。研究表明,某些等级的异麦芽糖具有适合直接压缩的特性,并且在某些配方中使用时,异麦芽糖可以改善制片特性(Ndindayino et al., 1999)

蛋白质稳定性:冻干应用

异麦芽糖已被研究作为冻干过程中蛋白质稳定的辅料。研究表明,异麦芽糖可以在冻干过程中适度稳定蛋白质,并在储存期间表现更好,突显其作为药用冻干蛋白质配方中辅料的潜力(Tuderman, Strachan, & Juppo, 2018)

剂量测定:辐射监测中的EPR材料

异麦芽糖已被评估为电子顺磁共振(EPR)材料,用于监测吸收的辐射剂量。研究表明,异麦芽糖对γ射线敏感,可能作为低和中等辐射剂量监测的潜在材料(Sobhy, El-Kelany, Taher, & Bader, 2021)

胃肠健康:对肠道功能的影响

对健康志愿者进行的异麦芽糖消费研究表明,它不会损害代谢功能或诱导高钙尿症,并且可能有助于改善肠道功能。该研究表明异麦芽糖在促进结肠粘膜健康环境方面具有潜力(Gostner et al., 2005)

安全和危害

Isomalt is slightly hazardous in case of inhalation, skin contact, ingestion or eye contact . It may cause eye irritation, skin irritation, and irritation of the digestive tract . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Opportunities in the Isomalt market are abundant, driven by the rising demand for healthier food choices and the expanding consumer base seeking sugar alternatives . The increasing prevalence of lifestyle-related diseases and the growing awareness of the detrimental effects of excessive sugar consumption are propelling the market forward .

属性

IUPAC Name

(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-DCUALPFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872321
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
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CAS RN

20942-99-8, 64519-82-0
Record name 1-O-α-D-Glucopyranosyl-D-mannitol
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Record name 1-o-alpha-D-Glucopyranosyl-D-mannitol
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Record name D-Mannitol, 1-O-.alpha.-D-glucopyranosyl-
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Record name GLUCOSYLMANNITOL
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Record name Isomalt
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